Cas no 68128-94-9 (Formyltetrathiafulvalene)

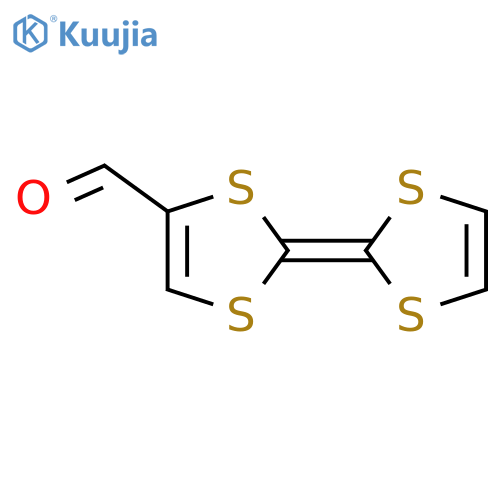

Formyltetrathiafulvalene structure

商品名:Formyltetrathiafulvalene

Formyltetrathiafulvalene 化学的及び物理的性質

名前と識別子

-

- 2-(1,3-dithiol-2-ylidene)-1,3-dithiole-4-carbaldehyde

- Formyltetrathiafulvalene

- Formyl-TTF

- [2,2'-Bi(1,3-dithiolylidene)]-4-carboxaldehyde

- NSC369045

- 4-monoformyl-tetrathiafulvalene

- F0285

- [2,2'-Bi(1,3-dithiolylidene)]-4-carbaldehyde

- T72824

- 2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole-4-carbaldehyde

- 4-Formyltetrathiafulvalene

- MFCD00130128

- SCHEMBL9292734

- NSC-369045

- CS-0373794

- DTXSID30321053

- 68128-94-9

-

- MDL: MFCD00130128

- インチ: 1S/C7H4OS4/c8-3-5-4-11-7(12-5)6-9-1-2-10-6/h1-4H

- InChIKey: NDJHQJARYXJFDI-UHFFFAOYSA-N

- ほほえんだ: S1C(C([H])=O)=C([H])S/C/1=C1\SC([H])=C([H])S\1

計算された属性

- せいみつぶんしりょう: 231.91449944g/mol

- どういたいしつりょう: 231.91449944g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 293

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 118

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- ゆうかいてん: 111.0 to 115.0 deg-C

Formyltetrathiafulvalene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F701098-10mg |

Formyltetrathiafulvalene |

68128-94-9 | 10mg |

$ 50.00 | 2022-06-04 | ||

| A2B Chem LLC | AB74359-100mg |

Formyl-ttf |

68128-94-9 | 98% | 100mg |

$121.00 | 2024-04-19 | |

| Aaron | AR003RDV-50mg |

ForMyltetrathiafulvalene |

68128-94-9 | 98% | 50mg |

$53.00 | 2023-12-13 | |

| A2B Chem LLC | AB74359-1g |

Formyl-ttf |

68128-94-9 | >98.0%(GC) | 1g |

$372.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1236832-250mg |

ForMyltetrathiafulvalene |

68128-94-9 | 98% | 250mg |

$220 | 2025-02-25 | |

| Ambeed | A753497-100mg |

FOrmyl-ttf |

68128-94-9 | 95% | 100mg |

$116.0 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1236832-100mg |

ForMyltetrathiafulvalene |

68128-94-9 | 98% | 100mg |

$155 | 2025-02-27 | |

| Ambeed | A753497-250mg |

FOrmyl-ttf |

68128-94-9 | 95% | 250mg |

$231.0 | 2025-02-27 | |

| abcr | AB331767-1 g |

Formyltetrathiafulvalene; 98% |

68128-94-9 | 1g |

€540.70 | 2022-03-25 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0285-1G |

Formyltetrathiafulvalene |

68128-94-9 | >98.0%(GC) | 1g |

¥3490.00 | 2024-04-16 |

Formyltetrathiafulvalene 関連文献

-

1. Tetraformyltetrathiafulvalene(TFTTF): synthesis and some uses as a precursor of polyfunctionalised tetrathiafulvalenesAlain Gorgues,Patrick Batail,André Le Coq J. Chem. Soc. Chem. Commun. 1983 405

-

Goulven Cosquer,Fabrice Pointillart,Yann Le Gal,Stéphane Golhen,Olivier Cador,Lahcène Ouahab Dalton Trans. 2009 3495

-

Masayuki Nihei,Nobukazu Takahashi,Hiroyuki Nishikawa,Hiroki Oshio Dalton Trans. 2011 40 2154

-

David C. Magri New J. Chem. 2009 33 457

-

5. VinyltetrathiafulvaleneDennis C. Green,Robert W. Allen J. Chem. Soc. Chem. Commun. 1978 832

68128-94-9 (Formyltetrathiafulvalene) 関連製品

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:68128-94-9)Formyltetrathiafulvalene

清らかである:99%

はかる:1g

価格 ($):362.0